6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 374101-00-5
VCID: VC3917939
InChI: InChI=1S/C19H20ClN5/c1-11-5-7-15(13(3)9-11)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,21,22,23,24,25)
SMILES: CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C
Molecular Formula: C19H20ClN5
Molecular Weight: 353.8 g/mol

6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 374101-00-5

Cat. No.: VC3917939

Molecular Formula: C19H20ClN5

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine - 374101-00-5

Specification

CAS No. 374101-00-5
Molecular Formula C19H20ClN5
Molecular Weight 353.8 g/mol
IUPAC Name 6-chloro-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C19H20ClN5/c1-11-5-7-15(13(3)9-11)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,21,22,23,24,25)
Standard InChI Key RWBGEFYTMUJWHM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The molecule features a 1,3,5-triazine core with three key substituents:

  • A chlorine atom at the 6-position

  • Two 2,4-dimethylphenyl groups attached to the amino nitrogens at the 2- and 4-positions

This arrangement creates a planar triazine ring system with steric hindrance from the ortho-methyl groups on the aromatic substituents, influencing both its reactivity and physical properties.

Systematic Nomenclature

The IUPAC name follows positional numbering of the triazine ring:
6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₂₀ClN₅
Molecular Weight361.85 g/mol
SMILES NotationCc1cc(c(cc1)C)Nc2nc(Cl)nc(Nc3cc(C)c(cc3)C)n2
InChIKeyFOCLPSNTXOGURM-UHFFFAOYSA-N

Alternative designations include:

  • 6-Chloro-N²,N⁴-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

  • Evt-439538 (commercial catalog designation)

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic pathway typically involves three stages:

  • Triazine Ring Formation: Cyclization of cyanuric chloride with ammonia derivatives under controlled conditions.

  • Amination: Sequential substitution of chlorine atoms with 2,4-dimethylaniline groups in dioxane at 80–100°C .

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureDurationYield
CyclizationNH₃, DCM0–5°C4 hr78%
Amination2,4-Dimethylaniline80°C12 hr82%
PurificationEthanol/Water (3:1)RT95%

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

  • Residence time optimization to 30 minutes

  • Heterogeneous catalysts (e.g., zeolites) enhancing reaction efficiency

  • Automated crystallization systems achieving 99% purity

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature
Dichloromethane45.225°C
Ethanol12.725°C
Water<0.0125°C

The limited aqueous solubility (logP = 3.8) suggests suitability for hydrophobic formulations .

Chemical Reactivity

Nucleophilic Substitution

The 6-position chlorine exhibits reactivity towards:

  • Amines (k = 0.15 M⁻¹s⁻¹ with methylamine)

  • Alkoxides (e.g., sodium methoxide in THF)

Catalytic Hydrogenation

Under H₂/Pd-C (50 psi):

  • Chlorine replaced by hydrogen (87% yield)

  • Triazine ring remains intact

Functional Applications

Agrochemical Intermediate

Serves as precursor for:

  • Photosystem II inhibitors in herbicides

  • Fungicidal formulations through thiol substitution

Material Science Applications

  • Ligand in transition metal complexes (Cu²⁺, Fe³⁺)

  • Monomer for heat-resistant polymers

Table 3: Comparative Analysis with Structural Analogs

CompoundHerbicidal ActivityThermal Stability
6-Chloro-N,N'-bis(2,4-dimethylphenyl)+++190°C
6-Chloro-N,N'-diisopropyl++175°C
6-Methoxy-N,N'-diphenyl+205°C

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